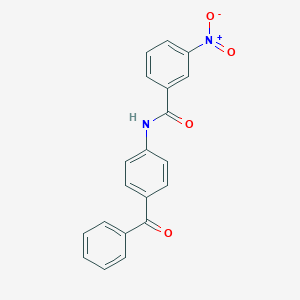

N-(4-benzoylphenyl)-3-nitrobenzamide

Descripción

N-(4-Benzoylphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a benzoylphenyl group at the para position of the aniline moiety and a nitro substituent at the meta position of the benzamide ring. For instance, related compounds, such as N-(4-hydroxyphenyl)-3-nitrobenzamide, have been synthesized via nucleophilic substitution reactions involving amide derivatives and aryl halides, as demonstrated in the preparation of phthalazine derivatives . The nitro group is a critical functional moiety, often associated with electron-withdrawing effects that enhance reactivity in pharmacological contexts, such as enzyme inhibition or cytotoxicity .

Propiedades

Fórmula molecular |

C20H14N2O4 |

|---|---|

Peso molecular |

346.3 g/mol |

Nombre IUPAC |

N-(4-benzoylphenyl)-3-nitrobenzamide |

InChI |

InChI=1S/C20H14N2O4/c23-19(14-5-2-1-3-6-14)15-9-11-17(12-10-15)21-20(24)16-7-4-8-18(13-16)22(25)26/h1-13H,(H,21,24) |

Clave InChI |

PSHFOCPULCDJGA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-(4-Benzoylphenyl)maleimide Derivatives

These derivatives, such as compound 20c (N-(4-benzoylphenyl)maleimide), exhibit potent cytotoxicity in cancer cell lines. In HG-3 cells, 20c demonstrated an IC50 of 0.71 µM, comparable to the phenylmaleimide derivative 20a (IC50 = 0.48 µM) . The benzoylphenyl group enhances target binding affinity, while the maleimide moiety contributes to irreversible enzyme inhibition. covalent binding).

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3)

This indole carboxamide derivative (compound 3) significantly reduced plasma triglycerides (31% reduction at 15 mg/kg) and increased HDL cholesterol in Triton WR-1339-induced hyperlipidemic rats . The fluorine atom and indole ring improve metabolic stability and lipid solubility.

N-(4-Benzoylphenyl)pyrrole-2-carboxamide Derivatives

Recent studies highlight pyrrole-2-carboxamide derivatives (e.g., compound 3 and 5 ) as potent lipid-lowering agents. These compounds reduced total cholesterol by 28–35% and triglycerides by 30–40% in hyperlipidemic rats, with HDL cholesterol increases of 15–20% . The pyrrole ring facilitates π-π stacking interactions with lipid-regulating enzymes like PPAR-α, a mechanism less likely for nitro-substituted benzamides due to steric and electronic differences .

N-(3-Fluorophenyl)-3-nitrobenzamide

This analog shares the 3-nitrobenzamide core but replaces the 4-benzoylphenyl group with a 3-fluorophenyl moiety. The absence of the benzoylphenyl group likely reduces affinity for lipid metabolism targets compared to N-(4-benzoylphenyl)-3-nitrobenzamide.

Data Tables: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.